molecular formula C15H22Cl3NO5 B13753773 Fenoprop diisopropanolamine CAS No. 53404-09-4

Fenoprop diisopropanolamine

Cat. No.: B13753773
CAS No.: 53404-09-4
M. Wt: 402.7 g/mol
InChI Key: QMJLTFISGMCYCS-UHFFFAOYSA-N
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Description

Fenoprop diisopropanolamine is a chemical salt of fenoprop (also known as 2,4,5-TP or Silvex), presented as a preparation for scientific investigation . The fenoprop component is a phenoxypropionic acid herbicide and a synthetic auxin plant growth regulator . Its mechanism of action involves mimicking the natural plant growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of broadleaf weeds and woody plants, making it a valuable tool for studying plant physiology and herbicide action . Fenoprop is an analog of 2,4,5-T with a propionate group that introduces a chiral center; the biological activity is primarily found in the (2R)-isomer . Historically, it was used in agriculture for control in rice, sugarcane, and on lawns, but it is now considered obsolete for agricultural use and is not approved in many jurisdictions, increasing its relevance for historical and environmental impact studies . The diisopropanolamine (DIPA) component functions as a neutralizing agent, creating a salt form that can offer different handling and formulation properties, such as solubility and stability, for research applications . This product is strictly for research purposes in laboratory settings only. It is classified as an environmentally hazardous substance and must be handled by trained professionals with appropriate safety measures .

Properties

CAS No.

53404-09-4

Molecular Formula

C15H22Cl3NO5

Molecular Weight

402.7 g/mol

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;2-(2,4,5-trichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H7Cl3O3.C6H15NO2/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12;1-5(8)3-7-4-6(2)9/h2-4H,1H3,(H,13,14);5-9H,3-4H2,1-2H3

InChI Key

QMJLTFISGMCYCS-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC(C)O)O.CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fenoprop Diisopropanolamine

Synthesis Pathways of Fenoprop (B104943) (2,4,5-Trichlorophenoxypropanoic Acid)

Fenoprop, known chemically as 2-(2,4,5-trichlorophenoxy)propanoic acid, is a synthetic auxin herbicide. wikipedia.orgherts.ac.uk Its synthesis is a variation of the Williamson ether synthesis, a well-established method for forming ethers. The primary pathway involves the reaction of 2,4,5-trichlorophenol (B144370) with a propanoic acid derivative.

The typical synthesis route starts with 2,4,5-trichlorophenol and propionic acid. smolecule.com These reactants are refluxed in the presence of a base or a suitable catalyst. The base deprotonates the phenol (B47542), forming the 2,4,5-trichlorophenoxide anion. This nucleophilic phenoxide then attacks the propanoic acid derivative, leading to the formation of the ether linkage and yielding Fenoprop. The crude product is subsequently purified through methods such as recrystallization to achieve high purity. smolecule.com The addition of the methyl group to the propanoic acid chain creates a chiral center, with the biological activity primarily associated with the (2R)-isomer. wikipedia.org

Table 1: Synthesis of Fenoprop

Starting Materials Reaction Type Key Steps Product
2,4,5-Trichlorophenol Williamson Ether Synthesis 1. Deprotonation of phenol with a base. 2-(2,4,5-Trichlorophenoxy)propanoic acid (Fenoprop)
Propionic Acid 2. Nucleophilic attack on propanoic acid derivative.
3. Purification via recrystallization.

Production Routes for Diisopropanolamine (B56660) and Related Isopropanolamines

Diisopropanolamine (DIPA) is an alkanolamine produced through the reaction of ammonia (B1221849) with propylene (B89431) oxide. wikipedia.orgatamanchemicals.com This process also yields monoisopropanolamine (MIPA) and triisopropanolamine (B86542) (TIPA). The proportion of these products can be controlled by adjusting the molar ratio of the reactants and the reaction conditions. google.comoriprobe.com

The main industrial production method involves reacting propylene oxide with aqueous ammonia or anhydrous liquid ammonia under elevated temperature and pressure. patsnap.comgoogle.com To favor the production of diisopropanolamine, a secondary amine, the reaction can be seeded with pre-formed DIPA or the molar ratio of ammonia to propylene oxide can be optimized. google.comfengchengroup.com For instance, a lower molar ratio of ammonia to propylene oxide generally favors the formation of di- and tri-substituted products.

Several patented methods detail specific conditions. One method involves reacting liquid ammonia and water with propylene oxide at temperatures of 148-155°C and pressures of 16.0-18.0 MPa with an ammonia to propylene oxide molar ratio of 5-8. google.com Another process uses supercritical ammonia at 130-180°C and 11-20 MPa with an ammonia to propylene oxide molar ratio of 6-10:1 to improve product purity and reduce energy consumption. google.com Catalysts, such as water or binder-free ZSM-5 zeolite molecular sieves, are often employed to facilitate the reaction. google.compatsnap.com

Table 2: Industrial Production Routes for Isopropanolamines

Method Reactants Catalyst Temperature (°C) Pressure (MPa) Key Features
Aqueous Ammonia Process Liquid Ammonia, Water, Propylene Oxide Water 148 - 155 16.0 - 18.0 Controls isomer purity to >99% DIPA. google.com
Supercritical Ammonia Process Ammonia, Propylene Oxide Water / Monoisopropanolamine 130 - 180 11.0 - 20.0 Reduces by-product formation and energy use. google.com
Zeolite Catalysis Anhydrous Liquid Ammonia, Propylene Oxide ZSM-5 Zeolite Not specified Not specified Uses a fixed-bed reactor system for continuous production. patsnap.com
Epoxy Propane Method Not specified Not specified Not specified Not specified Characterized by efficiency and lower environmental impact. medium.com

Salt Formation Chemistry of Fenoprop with Diisopropanolamine

The formation of Fenoprop diisopropanolamine is a straightforward acid-base neutralization reaction. Fenoprop is a carboxylic acid, characterized by the acidic proton on its carboxyl group (-COOH). wikipedia.org Diisopropanolamine is a secondary amine and an alcohol, but its basicity is due to the lone pair of electrons on the nitrogen atom. wikipedia.org

The reaction involves the transfer of a proton from the carboxylic acid group of Fenoprop to the nitrogen atom of diisopropanolamine. This results in the formation of an ionic salt, the diisopropanolammonium cation and the fenoprop carboxylate anion. This transformation from a moderately polar acid to a highly polar, water-soluble salt is a common strategy for formulating phenoxy herbicides. asacim.org.ar24d.info

Strategies for Enhanced Solubility and Formulation Properties in Agrochemical Applications

The primary reason for converting acidic herbicides like Fenoprop into their alkanolamine salts is to dramatically increase their water solubility. asacim.org.arcambridge.org Phenoxy acids themselves have low solubility in water but are soluble in organic solvents. nufarm.com For application as an aqueous spray, a water-soluble formulation is highly desirable.

Formulating Fenoprop as a diisopropanolamine salt creates a product that readily dissolves in water to form a true solution. asacim.org.ar24d.info This offers several advantages in agrochemical applications:

Ease of Use : Water-soluble concentrates are easy for end-users to measure and dilute in a spray tank.

Improved Application : True solutions avoid the nozzle-plugging issues that can occur with suspensions or emulsions. justia.com

Enhanced Absorption : While ester formulations are often cited for rapid uptake, amine salt formulations provide reliable and effective absorption into the plant tissue, particularly under favorable growing conditions. nufarm.com

The use of alkanolamines like diethanolamine (B148213) and diisopropanolamine for the salt formation of various phenoxy and other carboxylic acid herbicides is a well-documented method to produce water-dispersible herbicidal products. google.com This strategy avoids the need for emulsifying agents required for ester formulations and reduces the volatility concerns associated with some ester forms of phenoxy herbicides. nufarm.comepa.gov

Stereochemical Considerations and Structure Activity Relationships of Fenoprop

Chiral Properties of Fenoprop (B104943) and its Enantiomers

Fenoprop, chemically known as 2-(2,4,5-trichlorophenoxy)propionic acid, possesses a chiral center, leading to the existence of two stereoisomers, or enantiomers: (R)-fenoprop and (S)-fenoprop. ontosight.ai These enantiomers are non-superimposable mirror images of each other and, while they share identical physicochemical properties in an achiral environment, they exhibit different biological activities. conicet.gov.ar The presence of the chiral carbon atom is a result of the methyl group addition to the carboxylic acid side chain of a phenoxyacetic acid precursor. wikipedia.org

The differential behavior of these enantiomers is a critical aspect of their environmental fate and biological impact. For instance, studies on the biodegradation of fenoprop have shown that microorganisms in sewage sludge preferentially degrade the (R)-enantiomer over the (S)-enantiomer. oup.comoup.com In some cases, the (S)-enantiomer of fenoprop has been observed to be more persistent in the environment. oup.com The separation and analysis of these enantiomers are often achieved through chiral chromatography techniques. oup.comresearchgate.net

Property(R)-Fenoprop(S)-Fenoprop
Configuration RectusSinister
Biological Activity Herbicidally active wikipedia.orgresearchgate.netLargely inactive michberk.com
Biodegradation Preferentially degraded by some microorganisms oup.comoup.comMore persistent in some environments oup.com
Auxin Mimicry Acts as an effective auxin mimic wikipedia.orgWeak auxin mimic
Rotation of Plane-Polarized Light Positive (+) oup.comNegative (-)

Stereoselective Biological Activity and Auxin Mimicry in Plant Systems

The herbicidal efficacy of fenoprop is almost exclusively attributed to the (R)-enantiomer. wikipedia.orgresearchgate.net This stereoselectivity is a common feature among phenoxypropionic acid herbicides. michberk.com The (R)-isomer of fenoprop acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA), a type of auxin. wikipedia.orgunl.edu By mimicking auxin, (R)-fenoprop induces rapid and uncontrolled cell growth in susceptible broadleaf plants, ultimately leading to their death. wikipedia.org The (S)-enantiomer, in contrast, exhibits significantly lower to no herbicidal activity. michberk.com

This differential activity is due to the specific three-dimensional structure of the (R)-enantiomer, which allows it to bind effectively to the auxin receptors in plants. nih.gov The interaction with these receptors triggers a cascade of physiological responses similar to those caused by excessive levels of natural auxin. unl.edu This includes effects on cell elongation, which at high, herbicidal concentrations, becomes phytotoxic. unl.edu The selective action of phenoxy herbicides like fenoprop against broadleaf weeds, while leaving monocotyledonous crops relatively unharmed, is a key aspect of their agricultural use. wikipedia.org

EnantiomerBiological ActivityMechanism of Action
(R)-Fenoprop High herbicidal activity wikipedia.orgresearchgate.netEffective auxin mimic, binds to plant auxin receptors leading to uncontrolled growth wikipedia.orgunl.edunih.gov
(S)-Fenoprop Low to no herbicidal activity michberk.comPoor binding to auxin receptors, weak auxin mimic nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Phenoxy Herbicide Development

Structure-activity relationship (SAR) studies have been instrumental in the design and optimization of phenoxy herbicides. mdpi.commdpi.commst.dk These studies systematically investigate how modifications to the chemical structure of a compound affect its biological activity. mst.dk For phenoxy herbicides, SAR studies have revealed several key structural features that are crucial for their herbicidal efficacy.

The general structure of a phenoxy herbicide consists of a substituted aromatic ring linked to a carboxylic acid side chain via an ether bond. nih.gov SAR studies have shown that the type, number, and position of substituents on the aromatic ring significantly influence the herbicidal activity. mdpi.comresearchgate.net For instance, the presence of chlorine or methyl groups at specific positions on the phenoxy ring can enhance the herbicidal effect. mdpi.com

Furthermore, the nature of the side chain is critical. The addition of a methyl group to the alpha-carbon of the carboxylic acid side chain, which creates the chiral center in fenoprop, dichlorprop, and mecoprop, was a significant development that led to a new generation of phenoxy herbicides with distinct properties. wikipedia.org SAR studies have also explored the effects of different ester and salt formulations on the uptake, translocation, and metabolism of these herbicides in plants. wikipedia.org These investigations have guided the synthesis of new derivatives with improved selectivity, potency, and environmental profiles. nih.govmdpi.com

Structural ModificationImpact on Herbicidal Activity
Substitution on Aromatic Ring Type, number, and position of substituents (e.g., chlorine, methyl) significantly influence activity. mdpi.comresearchgate.net
Side Chain Structure The presence of a chiral center (e.g., in phenoxypropionic acids) leads to stereoselective activity. wikipedia.org
Ester and Salt Formulations Affect uptake, translocation, and metabolism of the herbicide in plants. wikipedia.org
Introduction of Electron-Withdrawing Groups Can significantly increase herbicidal activity in some phenoxy-like structures. mdpi.com

Mechanistic Investigations of Plant Growth Regulation by Fenoprop

Elucidation of Auxin Mimicry and Hormonal Disruption Pathways in Plants

Fenoprop's primary mechanism of action is its function as a mimic of the natural plant auxin, indole-3-acetic acid (IAA). wikipedia.org As a synthetic analogue, fenoprop (B104943) is recognized by the plant's auxin receptors, initiating a hormonal response. preventcancernow.canih.gov However, unlike natural auxins, which are rapidly metabolized and their concentrations tightly regulated by the plant, synthetic auxins like fenoprop are more persistent. mdpi.com This resistance to degradation leads to a sustained, high-level auxin signal that overwhelms the plant's hormonal regulatory systems. mdpi.com

This overload triggers a cascade of disruptive events:

Hormonal Crosstalk Disruption: High concentrations of synthetic auxins are known to induce the synthesis of other plant hormones, particularly ethylene (B1197577) and abscisic acid (ABA). mdpi.com This induced ethylene production can contribute significantly to the herbicidal effects, including senescence and epinasty. The interplay between the persistent auxin signal and the resulting ethylene and ABA production creates a complex hormonal imbalance that disrupts vital plant processes and ultimately leads to plant death. mdpi.com

Disrupted Cell Differentiation: The compound interferes with the normal processes of cell differentiation, affecting the development of tissues such as xylem and phloem. nih.govagronomyjournals.com

The molecular structure of fenoprop, specifically the (2R)-isomer, is responsible for its biological activity. wikipedia.org By binding to auxin receptors, it effectively hijacks the plant's natural growth machinery, turning a system meant for controlled development into a pathway for destruction.

Cellular and Molecular Responses Induced by Fenoprop in Target Plant Species

At the cellular level, the hormonal chaos induced by fenoprop manifests as a loss of regulatory control over cell division and expansion. ontosight.ai This leads to the characteristic symptoms of phenoxy herbicide action, including tissue swelling and deformities. epa.gov

Molecular research into auxinic herbicides has revealed specific genetic and biochemical responses that underlie these cellular effects. When plants are treated with these herbicides, a significant change in the transcription of hormone-responsive genes occurs. mdpi.com

Key molecular responses include:

Upregulation of Auxin-Responsive Genes: The treatment induces the expression of genes typically regulated by auxin. This includes genes from the GH3 family, which are involved in conjugating amino acids to auxins to inactivate them. mdpi.com The plant attempts to restore hormonal balance, but the persistence of the synthetic auxin makes this response futile.

Alteration of Transporter Gene Expression: Genes encoding for auxin transport proteins, such as efflux carriers, are also affected. mdpi.com This disrupts the directional flow of auxin within the plant, further contributing to abnormal development.

Induction of Stress Responses: The herbicidal activity creates a state of significant physiological stress, leading to the generation of reactive oxygen species (ROS). awsjournal.org This oxidative stress can damage cellular components and reduce photosynthetic efficiency. awsjournal.org In response, plants may activate their antioxidative defense systems, increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), although this is often insufficient to prevent cell death. mdpi.com

Table 1: Summary of Cellular and Molecular Responses to Auxinic Herbicides like Fenoprop

Response Category Specific Effect Consequence Reference
Gene Expression Upregulation of auxin-responsive genes (e.g., GH3 family) Futile attempt to inactivate excess auxin through conjugation. mdpi.com
Altered expression of auxin efflux protein genes Disruption of normal auxin gradients and transport within the plant. mdpi.com
Induction of ethylene and ABA synthesis genes Exacerbation of stress symptoms, promotion of senescence. mdpi.com
Cellular Processes Uncontrolled cell division and elongation Formation of tumors, tissue malformation, epinasty. ontosight.ai
Disruption of normal cell differentiation Impaired development of vascular and structural tissues. nih.gov
Stress Response Generation of Reactive Oxygen Species (ROS) Oxidative damage to lipids, proteins, and nucleic acids; reduced photosynthesis. awsjournal.org
Activation of antioxidant enzymes (e.g., SOD, POD) Attempted mitigation of oxidative damage. mdpi.com

Differential Physiological and Developmental Effects on Plant Organisms

Fenoprop acts as a selective herbicide, primarily affecting broadleaf plants (dicots) while monocots like grasses and cereal crops exhibit greater tolerance. preventcancernow.caontosight.ai This selectivity is a key aspect of its physiological effect on different plant organisms. It was historically used for controlling woody plants and broadleaf weeds in rice, sugarcane, and turfgrass environments. wikipedia.orgontosight.ai

The developmental effects of fenoprop can vary significantly depending on the target species and the stage of development at which it is applied. A notable example is its effect on fruit development. In a study on 'Sunred' nectarines, fenoprop applied at the initiation of pit hardening demonstrated complex effects on the ripening process: ashs.org

Advanced Ripening: The treatment led to earlier fruit ripening by accelerating both the rate of growth and the development of skin color. ashs.org

Enhanced Respiration: Fenoprop caused a significant increase in the rate of CO2 evolution (respiration), even more so than another growth regulator, daminozide. ashs.org

Slight Ethylene Stimulation: In contrast to its strong effect on respiration, fenoprop only slightly increased postharvest ethylene production. ashs.org This finding is interesting as auxins are typically strong inducers of ethylene, suggesting a complex interaction in this specific developmental context. ashs.org

This demonstrates that beyond its lethal herbicidal action, fenoprop can act as a powerful modulator of specific developmental pathways, such as fruit maturation.

Table 2: Developmental Effects of Fenoprop on Nectarine Fruit

Parameter Effect of Fenoprop Treatment Reference
Harvest Date Advanced (earlier ripening) ashs.org
Fruit Growth Rate Enhanced ashs.org
Fruit Color Development Enhanced ashs.org
Fruit Softening Rate somewhat increased ashs.org
Postharvest Respiration (CO2) Significantly enhanced ashs.org
Postharvest Ethylene Evolution Slightly increased ashs.org

Environmental Fate and Biogeochemical Transformations of Fenoprop Diisopropanolamine

Degradation Pathways in Environmental Compartments

The breakdown of fenoprop (B104943) in the environment is a complex process influenced by microbial, photochemical, and chemical factors. These pathways determine the herbicide's persistence and the nature of the resulting metabolites.

Microbial degradation is a primary pathway for the dissipation of fenoprop in both soil and aquatic environments. nih.gov The process involves microorganisms, such as bacteria and fungi, utilizing the herbicide as a source of nutrients, ultimately breaking it down into smaller, less complex molecules like carbon dioxide, water, and inorganic compounds. mdpi.com The rate and extent of this degradation are heavily influenced by soil and water characteristics, including moisture content, temperature, pH, and the amount of organic matter. mdpi.com Adequate moisture and warmer temperatures generally enhance microbial activity and, consequently, the rate of fenoprop breakdown. mdpi.com

Studies have shown that the persistence of fenoprop can vary significantly depending on the soil type. For instance, research on three different prairie soils in Saskatchewan, Canada, demonstrated biodegradation half-lives of 10 to 13 days under aerobic conditions. nih.gov In contrast, negligible degradation was observed in air-dried soils, highlighting the critical role of moisture. nih.gov Other studies have recorded more extended periods for complete disappearance, ranging from over 47 days to more than 200 days in various silt loam soils, indicating the variability based on local soil conditions and microbial communities. nih.gov The process of biotransformation can involve various enzymatic reactions, including oxidation, reduction, and dehydrogenation, which structurally alter the fenoprop molecule. researchgate.net

Table 1: Aerobic Biodegradation Half-Life of Fenoprop in Various Soil Types

Soil TypeHalf-Life (Days)Reference
Heavy Clay Loam13 nih.gov
Clay Loam13 nih.gov
Sandy Loam10 nih.gov
Mardin Silt Loam>47 (for complete disappearance) nih.gov
Honeoye Silt Loam>124 (for complete disappearance) nih.gov
Dunkirk Silt Loam>205 (for complete disappearance) nih.gov

In addition to microbial action, fenoprop is subject to degradation through abiotic processes, primarily photolysis (photochemical degradation) and hydrolysis.

Photochemical Degradation: This process involves the breakdown of the compound by light energy, particularly ultraviolet (UV) radiation from the sun. In aqueous solutions, the primary photochemical step for related trichlorophenoxy herbicides involves either photoionization or the cleavage of a carbon-chlorine (C-Cl) bond. nih.gov This leads to the substitution of chlorine atoms with hydroxyl (-OH) groups, a process known as hydroxylation. nih.gov For fenoprop, this can result in the formation of various hydroxylated and dichlorinated propionic acid derivatives. The rate of photolysis is influenced by factors such as the intensity of sunlight, the presence of other substances in the water that can act as photosensitizers, and water depth.

Hydrolytic Degradation: Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. The stability of pesticides to hydrolysis is often dependent on the pH of the surrounding medium. ekb.eg While specific data on the hydrolytic half-life of fenoprop is limited, phenoxy herbicides as a class can undergo hydrolysis, although this process is generally slower than microbial degradation under typical environmental conditions. nih.gov The ether linkage in the fenoprop molecule (the bond connecting the phenoxy ring to the propionic acid side chain) can be a site for hydrolytic cleavage, which would break the molecule into 2,4,5-trichlorophenol (B144370) and propionic acid.

Environmental Persistence and Mobility in Soil and Aquatic Systems

The persistence of fenoprop, measured by its half-life, indicates the time it remains in the environment. purdue.edu Fenoprop is generally considered to have low to moderate persistence in soil, with reported half-lives often in the range of 10 to 20 days, though this can be longer under conditions unfavorable to microbial activity. nih.govherts.ac.uk

The mobility of fenoprop in soil and its potential to leach into groundwater are governed by its chemical properties and interactions with soil components. purdue.edu Key factors include its water solubility and its tendency to adsorb to soil particles (sorption). Fenoprop's solubility in water is moderate. herts.ac.uk Sorption is highly influenced by the soil's organic matter content and pH. purdue.edu As an acid, fenoprop's adsorption to soil colloids increases as the pH decreases. Despite this, it is generally considered to have a low potential for leaching into groundwater due to its relatively rapid degradation and moderate sorption characteristics. herts.ac.uk

Table 2: Physicochemical Properties Influencing Fenoprop's Environmental Mobility

PropertyValue/DescriptionSignificanceReference
Water SolubilityModerately solubleAffects potential for runoff and leaching herts.ac.uk
Persistence (Half-Life)Generally 10-20 days in soilLow to moderate persistence reduces long-term contamination risk nih.govherts.ac.uk
Mobility in SoilSlightly mobileLow potential to leach to groundwater herts.ac.uk

Bioaccumulation Potential in Non-Target Organisms and Ecosystem Components

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. researchgate.net For fenoprop, studies in animal models suggest that it is rapidly absorbed and distributed to tissues such as the liver and kidneys. preventcancernow.ca However, it is also excreted relatively quickly, primarily in the urine, either unchanged or as conjugates. preventcancernow.ca This rapid excretion limits its potential for significant bioaccumulation in the tissues of higher organisms. The basic chemical structure of fenoprop is not readily altered within the body before excretion. preventcancernow.ca While data is limited, fenoprop is considered to have moderate toxicity to fish and other aquatic invertebrates. herts.ac.uk

Metabolite Formation and their Environmental Significance

The degradation of fenoprop through microbial, photochemical, and hydrolytic pathways leads to the formation of various intermediate compounds known as metabolites. The primary metabolite formed during the breakdown of the fenoprop side chain is 2,4,5-trichlorophenol (2,4,5-TCP). nih.gov This compound is of environmental interest as it can be more mobile and persistent than the parent fenoprop molecule. Further degradation of 2,4,5-TCP can occur, eventually leading to the cleavage of the aromatic ring and complete mineralization. Other potential metabolites from photochemical degradation can include various hydroxylated derivatives where a chlorine atom is replaced by a hydroxyl group. nih.gov The environmental significance of these metabolites depends on their own toxicity, persistence, and mobility.

Analytical Chemistry Methodologies for Environmental Monitoring and Residue Analysis

Extraction and Sample Preparation Techniques for Complex Environmental and Agricultural Matrices

The effective extraction and cleanup of Fenoprop (B104943) from diverse and often complex matrices such as soil and water are critical preliminary steps for accurate analysis. The choice of technique is dictated by the matrix type, the physicochemical properties of Fenoprop, and the desired sensitivity of the analytical method.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely employed and efficient technique. mdpi.comresearchgate.net This method involves passing the water sample, typically acidified to a pH below 4 to ensure Fenoprop is in its non-ionized form, through a sorbent-packed cartridge. nih.gov The analyte is retained on the sorbent while interferences are washed away. Subsequent elution with a small volume of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), allows for the concentration of the analyte. mdpi.com

In the context of soil and other solid matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained prominence for its simplicity and high throughput. portico.orgweber.huresearchgate.netnih.govnih.gov The typical QuEChERS procedure for soil involves an initial hydration step, followed by extraction with an organic solvent like acetonitrile, often acidified to improve the recovery of acidic herbicides. weber.hunih.gov Partitioning is induced by the addition of salts, and the resulting organic extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup, using sorbents to remove interfering matrix components. nih.gov

The following table summarizes typical extraction and sample preparation parameters for Fenoprop in environmental matrices.

ParameterWater Samples (Solid-Phase Extraction)Soil Samples (QuEChERS)
Sample Pre-treatment Acidification to pH < 4Hydration of dry sample
Extraction Solvent -Acetonitrile (often with 1% acetic acid)
SPE Sorbent Polymeric reversed-phase (e.g., Oasis HLB)-
SPE Conditioning Methanol followed by acidified water-
SPE Wash Acidified water to remove polar interferences-
SPE Elution Methanol, Acetonitrile-
dSPE Sorbents -Primary Secondary Amine (PSA), C18, Magnesium Sulfate

Chromatographic and Spectrometric Quantification Methods for Fenoprop and its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as the gold standard for the sensitive and selective quantification of Fenoprop and its metabolites in environmental samples. nih.govnih.gov

Applications of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers unparalleled specificity and sensitivity, enabling the detection of Fenoprop at trace levels. The chromatographic separation is typically achieved on a reversed-phase C18 column. The mobile phase usually consists of a gradient mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol. The acidic modifier in the mobile phase is crucial for achieving good peak shapes for acidic herbicides like Fenoprop. nih.gov

Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the ionized Fenoprop molecule) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This highly selective detection method minimizes matrix interference and provides confident identification and quantification.

Below are typical HPLC-MS/MS parameters for the analysis of Fenoprop.

ParameterTypical Conditions
HPLC Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient A time-programmed gradient from high aqueous to high organic
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 268.9
Product Ions (m/z) 225.0, 197.0

Note: Specific MRM transitions should be optimized in the laboratory.

Information regarding the specific metabolites of Fenoprop diisopropanolamine (B56660) is limited in readily available literature, however, general metabolic pathways for phenoxy herbicides may involve hydroxylation of the aromatic ring and cleavage of the ether linkage. nih.gov The analysis of these potential metabolites would also be amenable to HPLC-MS/MS, with the development of specific MRM transitions for each target compound.

Method Development for Acidic Herbicides Requiring Specialized Analysis

The acidic nature of Fenoprop presents unique challenges in analytical method development. Key considerations include:

pH Control: Maintaining an acidic pH during sample preparation and chromatographic separation is critical to ensure the compound is in its less polar, non-ionized form, which enhances extraction efficiency and chromatographic retention on reversed-phase columns. nih.gov

Derivatization: While HPLC-MS/MS can directly analyze Fenoprop, Gas Chromatography (GC) methods often require a derivatization step to convert the polar carboxylic acid group into a more volatile ester, making it suitable for GC analysis. researchgate.net

Matrix Effects: Complex matrices can cause ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification. The use of matrix-matched standards or stable isotope-labeled internal standards is often necessary to compensate for these effects. nih.gov

Quality Assurance and Quality Control Protocols in Environmental Residue Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure the reliability and validity of environmental residue data. These protocols encompass all stages of the analytical process, from sample collection to data reporting.

Key QA/QC elements include:

Method Validation: Before routine use, the analytical method must be thoroughly validated to demonstrate its fitness for purpose. Validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). eurl-pesticides.eu

Calibration: Instrument calibration is performed using a series of standards of known concentrations to establish a calibration curve. The linearity of the response is assessed, and the correlation coefficient (r²) should typically be ≥0.99. eurl-pesticides.eu

Quality Control Samples: QC samples are analyzed with each batch of environmental samples to monitor the performance of the method. These include:

Method Blanks: A sample matrix free of the analyte, processed in the same way as the samples, to check for contamination.

Spiked Samples (Matrix Spikes): A sample fortified with a known concentration of the analyte to assess method accuracy (recovery) in a specific matrix.

Duplicate Samples: Analyzing a sample in duplicate to assess method precision.

Acceptance Criteria: Pre-defined acceptance criteria are established for all QC parameters. For example, recovery for spiked samples is often expected to be within 70-120%, with a relative standard deviation (RSD) of ≤20%. nih.gov

The following table outlines common quality control parameters and their typical acceptance criteria in pesticide residue analysis.

QC ParameterDescriptionTypical Acceptance Criteria
Linearity (r²) Correlation coefficient of the calibration curve.≥ 0.99
Accuracy (Recovery) The percentage of the known amount of analyte recovered from a spiked sample.70 - 120%
Precision (RSD) The relative standard deviation of replicate measurements.≤ 20%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10

By adhering to these comprehensive analytical methodologies and stringent quality control measures, laboratories can provide reliable and defensible data on the presence and concentration of Fenoprop diisopropanolamine in the environment.

Ecological Impact Assessments and Non Target Organism Studies Excluding Human Health

Ecotoxicological Investigations in Aquatic Environments

Fenoprop (B104943) is generally characterized as having moderate toxicity to fish and aquatic invertebrates. herts.ac.uk Investigations into its effects on aquatic life indicate that its danger to various species can differ significantly. When it enters aquatic systems, Fenoprop is not expected to be persistent in the water column but tends to bind to sediment, where it undergoes slow microbial degradation.

Detailed laboratory studies provide specific toxicity thresholds for key aquatic indicator species. For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) is greater than 14.8 mg/L, classifying its acute toxicity to this fish species as moderate. herts.ac.uk Invertebrates show a range of sensitivities. The water flea (Daphnia magna), a standard model for ecotoxicological testing, is not very sensitive, with a 48-hour median effective concentration (EC50) for immobilization recorded at over 140 mg/L, indicating low toxicity. herts.ac.uk In contrast, the aquatic crustacean Americamysis bahia displays moderate sensitivity, with a 96-hour LC50 value greater than 27.9 mg/L. herts.ac.uk

Acute Ecotoxicity of Fenoprop in Aquatic Organisms

OrganismSpeciesEndpointValue (mg/L)Toxicity ClassificationSource
Temperate Freshwater FishOncorhynchus mykiss (Rainbow Trout)96-hour LC50>14.8Moderate herts.ac.uk
Temperate Freshwater Aquatic InvertebrateDaphnia magna (Water Flea)48-hour EC50>140Low herts.ac.uk
Aquatic CrustaceanAmericamysis bahia (Opossum Shrimp)96-hour LC50>27.9Moderate herts.ac.uk

Effects on Terrestrial Ecosystem Components, including Flora and Fauna

In the terrestrial environment, Fenoprop's impact is shaped by its chemical properties and its interaction with soil and non-target organisms. It is not considered to be persistent in soil environments, with a reported half-life ranging from 12 to 17 days. herts.ac.ukpreventcancernow.ca The compound can adsorb strongly to soil particles but also has the potential to be mobile in sandy and clay soils. preventcancernow.ca

As a herbicide, Fenoprop's primary mode of action is as a synthetic auxin plant growth regulator, designed to induce rapid, uncontrolled growth in targeted broadleaf and woody plants. herts.ac.ukwikipedia.org Consequently, its introduction into terrestrial ecosystems can lead to a loss of non-target plant biomass and biodiversity, affecting the structure of plant communities.

The toxicity of Fenoprop to terrestrial fauna varies. It is considered to have a low toxicity to birds. herts.ac.uk Studies on the Mallard duck (Anas platyrhynchos) show an acute oral median lethal dose (LD50) of greater than 2000 mg/kg. nih.gov Similarly, the 5-day dietary LC50 for the Japanese quail (Coturnix japonica) is greater than 5000 ppm, further supporting its low acute toxicity classification for avian species. nih.gov Mammalian toxicity has also been evaluated, with an oral LD50 for Mule Deer (Odocoileus hemionus) of less than 400 ppm. nih.gov While specific data on soil invertebrates like earthworms for Fenoprop is limited, herbicides as a class can negatively affect soil microbial communities and the reproductive cycles of these crucial organisms.

Toxicity of Fenoprop to Terrestrial Fauna

OrganismSpeciesEndpointValueSource
BirdAnas platyrhynchos (Mallard)Oral LD50>2000 mg/kg nih.gov
BirdCoturnix japonica (Japanese Quail)5-day Dietary LC50>5000 ppm nih.gov
MammalOdocoileus hemionus (Mule Deer)Oral LD50<400 ppm nih.gov

Environmental Risk Assessment Frameworks and Scientific Data Application

The process of environmental risk assessment (ERA) for pesticides like Fenoprop is a structured, scientific framework used by regulatory agencies to evaluate potential harm to non-target organisms and ecosystems. This process systematically uses scientific data to characterize the nature and magnitude of risks.

The ERA framework generally comprises four main steps:

Hazard Identification : This step determines if the chemical has the potential to cause adverse effects on non-target organisms. For Fenoprop, the ecotoxicity data, such as the LC50 values for fish and invertebrates and LD50 values for birds and mammals, are used to identify it as moderately toxic to some aquatic species and of low toxicity to birds. herts.ac.uknih.gov

Dose-Response Assessment : This involves quantifying the relationship between the dose or concentration of the chemical and the incidence of adverse effects. The specific LC50 and LD50 values from ecotoxicological studies provide this quantitative data, indicating the concentration at which 50% of the test population is affected.

Exposure Assessment : This step estimates the concentration of the chemical that non-target organisms are likely to encounter in the environment. It considers the chemical's environmental fate properties, such as its persistence in soil (half-life of 12-17 days) and its potential mobility. preventcancernow.ca Application rates and methods are also factored in to predict the Predicted Environmental Concentration (PEC) in soil, water, and air.

Risk Characterization : In the final step, the information from the previous three steps is integrated. The predicted environmental concentrations (from exposure assessment) are compared to the toxicity thresholds (from dose-response assessment) to determine the likelihood of adverse effects occurring. This is often expressed as a Risk Quotient (RQ), which is the ratio of the PEC to a toxicological endpoint (e.g., LC50). If the RQ exceeds a level of concern, it indicates a potential risk to the environment, which may lead to regulatory action or the requirement for risk mitigation measures.

For an obsolete chemical like Fenoprop, this framework is used to understand the legacy risks from past use and to inform decisions regarding any remaining environmental residues.

Regulatory Science and Environmental Management Frameworks Governing Obsolete Agrochemicals

Evolution of Regulatory Assessment Paradigms for Phenoxy Herbicides and Environmental Protection

The regulatory journey of phenoxy herbicides, including fenoprop (B104943), reflects a significant evolution in the scientific understanding of their environmental and health impacts. Initially introduced in the mid-20th century, these herbicides were valued for their effectiveness in controlling broadleaf weeds. wikipedia.org However, the early regulatory frameworks primarily focused on efficacy and acute toxicity.

Over time, growing concerns about the potential for long-range transport, persistence in the environment, and the presence of highly toxic contaminants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), prompted a shift in regulatory paradigms. preventcancernow.ca This led to the development of more comprehensive risk assessments that incorporated chronic toxicity, carcinogenicity, reproductive and developmental effects, and ecological impacts.

In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Food Quality Protection Act (FQPA) provide the statutory basis for pesticide regulation, requiring a thorough evaluation to ensure that a pesticide does not pose an unreasonable risk to human health or the environment. epa.gov The U.S. Environmental Protection Agency (EPA) is responsible for this evaluation. epa.gov The registration of fenoprop, also known as silvex, was canceled by the U.S. EPA in 1985 due to concerns about its potential health risks, including its contamination with TCDD. wikipedia.orgpreventcancernow.ca

Globally, international agreements such as the Stockholm Convention on Persistent Organic Pollutants (POPs) and the Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade have established a framework for managing and phasing out hazardous chemicals, including certain phenoxy herbicides. researchgate.netresearchgate.net These conventions underscore the global shift towards a more precautionary and lifecycle-based approach to chemical regulation.

Scientific Basis for Environmental Exposure Limits and Guidelines (non-human focused)

The establishment of environmental exposure limits and guidelines for pesticides like fenoprop is founded on a comprehensive assessment of their environmental fate and ecotoxicological effects. While specific data for Fenoprop diisopropanolamine (B56660) is limited, the assessment for fenoprop (silvex) provides a basis for understanding its environmental behavior.

Fenoprop is characterized as being moderately soluble in water and having low volatility. herts.ac.uk It tends not to be persistent in soil environments and is not expected to leach significantly into groundwater due to its moderate adsorption to soil particles. preventcancernow.caherts.ac.uk However, in aquatic systems, it can be more persistent and may pose a risk to aquatic organisms. herts.ac.uk

Ecotoxicological studies form the cornerstone for deriving environmental quality guidelines. These studies evaluate the acute and chronic toxicity of the substance to a range of non-target organisms, including fish, aquatic invertebrates, algae, and terrestrial organisms. For fenoprop, data indicates a low toxicity to birds but moderate toxicity to fish and aquatic invertebrates. herts.ac.uk

Regulatory agencies use these data to establish acceptable concentration levels in various environmental compartments, such as water and soil, to protect ecosystems. These limits are often derived using a risk assessment framework that considers the toxicity of the substance and the potential for exposure of sensitive species.

Ecotoxicity Data for Fenoprop

Organism Endpoint Value Reference
Fish (Rainbow trout) 96-hour LC50 3.6 mg/L herts.ac.uk
Aquatic Invertebrate (Daphnia magna) 48-hour EC50 2.1 mg/L herts.ac.uk

This table is interactive. Click on the headers to sort the data.

Post-Registration Environmental Monitoring Programs and Case Studies

Post-registration monitoring is a critical component of the pesticide regulatory framework, designed to verify the pre-market risk assessments and detect any unforeseen adverse effects on the environment. fao.orgfao.org For obsolete pesticides like fenoprop, post-registration monitoring often transitions into environmental surveillance programs to assess the long-term persistence and impact of historical use.

While specific post-registration monitoring programs for Fenoprop diisopropanolamine are not documented due to its obsolete status, the general principles of such programs would have included monitoring for residues in soil, water, and biota in areas of high usage. These programs are essential for evaluating the accuracy of environmental fate models and the effectiveness of any risk mitigation measures that were in place. fao.org

Case studies on the management of obsolete pesticide stockpiles provide valuable insights into the environmental risks posed by these chemicals. In many developing countries, large quantities of obsolete pesticides, including organochlorine compounds like fenoprop, have accumulated due to factors such as product bans, inadequate storage, and poor stock management. nih.gov A case study in Ethiopia highlighted the significant environmental and health risks associated with deteriorating pesticide containers and the subsequent contamination of soil and water. nih.gov The study detailed a multi-phase project to inventory, safeguard, and ultimately dispose of over 1,500 tonnes of obsolete pesticides, including a significant amount of organochlorines. nih.gov Such case studies underscore the importance of comprehensive management strategies for obsolete agrochemicals to prevent environmental contamination. nih.govbasel.int

Global and Regional Regulatory Status and its Implications for Environmental Research

The regulatory status of Fenoprop diisopropanolamine is largely dictated by the regulations governing its active ingredient, fenoprop (silvex). Globally, fenoprop is considered an obsolete pesticide. herts.ac.uk

United States: All registrations for fenoprop (silvex) were canceled by the U.S. EPA in 1985. wikipedia.orghaz-map.com This decision was based on concerns regarding its potential for unreasonable adverse effects on human health and the environment, particularly its contamination with TCDD. preventcancernow.caepa.gov

European Union: Fenoprop is not an approved active substance for use in plant protection products in the EU. nih.goveuropa.eu The EU employs a stringent, two-tiered approval process for pesticides, with active substances first being approved at the EU level, followed by authorization of specific products by member states. wikipedia.org The non-approval of fenoprop aligns with the EU's precautionary approach to pesticide regulation. agencyiq.com

Canada: The Pest Management Regulatory Agency (PMRA) has also removed fenoprop from the list of registered pesticides, meaning it is no longer permitted for use in Canada. preventcancernow.ca

The obsolete and banned status of fenoprop has significant implications for environmental research. It shifts the focus from studies supporting registration, such as efficacy and crop safety, to research on its long-term environmental fate, the remediation of contaminated sites, and the ecotoxicological effects of its residues. researchgate.net Research efforts are now more directed towards understanding the persistence of fenoprop in various environmental matrices and developing effective methods for the disposal of remaining stockpiles. researchgate.netnih.gov The global ban also necessitates continued monitoring and surveillance to ensure that illegal use does not occur and to assess the legacy of its historical applications on ecosystem health.

Regulatory Status of Fenoprop

Region/Country Regulatory Status Year of Decision
United States All uses canceled 1985
European Union Not approved -

This table is interactive. Click on the headers to sort the data.

Advanced Research Perspectives and Future Directions in Fenoprop Diisopropanolamine Studies

Computational Chemistry and Molecular Modeling Applications for Auxin Mimicry and Degradation

Computational chemistry and molecular modeling have emerged as powerful tools for understanding the mechanisms of action and environmental fate of herbicides at the molecular level. For Fenoprop (B104943) diisopropanolamine (B56660), these approaches offer significant potential in elucidating its function as an auxin mimic and predicting its degradation pathways.

Synthetic auxin herbicides, including phenoxy-carboxylates like Fenoprop, function by mimicking the natural plant hormone indole-3-acetic acid (IAA). hracglobal.com This mimicry leads to uncontrolled growth and eventual death of the target plant. Molecular docking simulations can model the interaction of Fenoprop with auxin receptors, such as the TIR1/AFB family of F-box proteins. hracglobal.comnih.gov These in silico studies can predict the binding affinity and conformation of Fenoprop within the receptor's active site, providing insights into the structural basis of its herbicidal activity. acs.org By comparing the docking scores and binding modes of Fenoprop with those of natural auxins and other synthetic auxins, researchers can better understand its potency and selectivity. researchgate.net Computational models have been developed to explore the auxin-driven developmental processes in plants, and these can be adapted to simulate the disruptive effects of synthetic auxins. frontiersin.orgnih.gov

Furthermore, computational frameworks are being developed to predict the biodegradation pathways of xenobiotic compounds. nih.gov These systems utilize extensive databases of enzymatic reactions and employ algorithms to forecast the likely metabolites of a parent compound under various environmental conditions. ethz.chresearchgate.net For Fenoprop diisopropanolamine, such models can predict its transformation products resulting from microbial or photochemical degradation. uludag.edu.trresearchgate.net This predictive capability is invaluable for identifying persistent and potentially toxic degradation products that may be overlooked in conventional laboratory studies.

Table 1: Computational Approaches in Fenoprop Diisopropanolamine Research

Research AreaComputational TechniqueApplicationPotential Insights
Auxin Mimicry Molecular DockingSimulating the binding of Fenoprop to auxin receptors (e.g., TIR1/AFB).- Elucidation of the structural basis for herbicidal activity.- Prediction of binding affinity and selectivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Relating the chemical structure of Fenoprop and its analogues to their herbicidal potency.- Identification of key molecular features for auxin-like activity.- Design of potentially less harmful auxin herbicides. nih.gov
Environmental Degradation Pathway Prediction SystemsForecasting the biodegradation products of Fenoprop diisopropanolamine. nih.gov- Identification of major and minor degradation pathways.- Prediction of persistent and toxic metabolites.
Density Functional Theory (DFT)Calculating the reaction energies and barriers for various degradation reactions.- Understanding the mechanisms of chemical and photochemical breakdown.- Assessing the thermodynamic feasibility of predicted degradation pathways.

Novel Approaches for Environmental Remediation and Detoxification of Legacy Agrochemicals

The persistence of legacy agrochemicals like Fenoprop in soil and water necessitates the development of innovative and effective remediation technologies. Current research is focused on harnessing biological and electrochemical processes for the detoxification of these contaminants.

One promising approach is the use of electroactive biofilters . These systems combine microbial degradation with electrochemical processes to enhance the removal of recalcitrant organic pollutants. nih.gov Research has shown that electroactive biofilters can significantly outperform conventional filters in removing a range of pharmaceuticals and herbicides, including phenoxy acids. nih.gov The electrochemical component can alter the chirality of the contaminants, which can influence their toxicity and biodegradability. nih.gov

Fungal-bacterial co-cultures also present a powerful tool for the bioremediation of sites contaminated with phenoxy herbicides. frontiersin.org Fungi, particularly white-rot fungi, produce potent extracellular enzymes like laccases and peroxidases that can initiate the breakdown of complex aromatic compounds. frontiersin.orgnih.govnih.gov Bacteria can then further metabolize the initial degradation products. researchgate.net Synergistic interactions within these co-cultures can lead to more complete and rapid degradation of the target pollutant than could be achieved by individual microbial strains. biorxiv.org For instance, studies have demonstrated the effective degradation of 2,4-D and 2,4,5-T, close structural analogues of Fenoprop, by fungal species such as Rigidoporus, Fusarium, and Verticillium. nih.govnih.gov

The use of immobilized enzymes in microreactors is another advanced technique being explored for the degradation of chlorinated phenols, which are structurally related to Fenoprop. nih.govmdpi.com Enzymes like peroxidases can be extracted from renewable sources and immobilized on a solid support, creating a stable and reusable catalytic system. nih.govmdpi.com This technology allows for precise control over the degradation process and can be highly efficient in breaking down target pollutants in contaminated water. mdpi.com

Table 2: Emerging Remediation Technologies for Fenoprop Diisopropanolamine

TechnologyMechanismKey AdvantagesRelevant Research Findings
Electroactive Biofilters Combines microbial degradation with electrochemical processes.- Enhanced removal of chiral herbicides.- Potential for detoxification through chiral alteration. nih.govOutperformed conventional filters in removing herbicides by 50-75%. nih.gov
Fungal-Bacterial Co-cultures Synergistic metabolism by fungi and bacteria.- Complete mineralization of complex pollutants.- Increased resistance to fluctuating environmental conditions.Fungal strains have been shown to effectively degrade 2,4-D and 2,4,5-T. nih.govnih.gov
Immobilized Enzyme Reactors Use of purified and stabilized enzymes to catalyze degradation.- High specificity and efficiency.- Reusability of the biocatalyst. mdpi.comSoybean peroxidase has demonstrated potential in degrading chlorinated phenols. mdpi.com

Integrated Environmental Risk Assessment Methodologies Incorporating Complex Data

Traditional risk assessments of pesticides have often focused on single compounds and limited exposure pathways. However, the environmental reality is far more complex, involving mixtures of contaminants and multiple routes of exposure. Consequently, there is a growing consensus on the need for integrated environmental risk assessment (IERA) methodologies that can incorporate complex datasets to provide a more holistic understanding of the risks posed by legacy agrochemicals like Fenoprop diisopropanolamine. who.intepa.gov

IERA frameworks aim to combine human health and ecological risk assessments, which have historically been conducted independently. who.int This integrated approach considers the potential for adverse effects on both human populations and various ecological receptors (e.g., aquatic life, wildlife). epa.gov The U.S. Environmental Protection Agency (EPA) utilizes a multi-step process for risk assessment that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov Advanced models are employed to predict pesticide concentrations in different environmental compartments, such as water, soil, and air. mdpi.comepa.gov

The integration of complex data, including environmental monitoring data, toxicological profiles of parent compounds and their metabolites, and outputs from fate and transport models, is essential for a robust IERA. usda.gov This data-rich approach allows for a more realistic evaluation of potential risks under real-world conditions.

Interdisciplinary Research on the Environmental Legacy of Obsolete Agrochemicals

Addressing the environmental legacy of obsolete agrochemicals like Fenoprop diisopropanolamine is a multifaceted challenge that cannot be tackled by a single scientific discipline. It requires a concerted, interdisciplinary research effort that integrates expertise from environmental chemistry, toxicology, ecology, microbiology, and even the social sciences. toxoer.comresearchgate.net

The long-term environmental fate of phenoxy herbicides is influenced by a complex interplay of physical, chemical, and biological processes. oregonstate.eduawsjournal.orgmdpi.comse-eppc.org Understanding their persistence, mobility, and transformation in different ecosystems requires collaboration between soil scientists, hydrologists, and atmospheric chemists. The toxicological impacts on non-target organisms, from soil microbes to higher animals and humans, are the purview of ecotoxicologists and public health experts. nih.govmdpi.com

A significant global issue is the management of stockpiles of obsolete pesticides, particularly in regions like the former Soviet Union. pureearth.orgnih.gov These stockpiles can act as potent point sources of contamination, posing risks to local communities and the wider environment. nih.gov Addressing this issue involves not only technical challenges related to safe disposal but also socio-economic and political considerations. Therefore, collaboration with policymakers, local authorities, and community stakeholders is crucial for developing and implementing effective management and remediation strategies. toxoer.comresearchgate.net

Future research should focus on the cumulative and synergistic effects of exposure to mixtures of legacy pesticides, as this reflects a more realistic environmental scenario. nih.gov Long-term monitoring programs are needed to track the environmental concentrations of these compounds and their degradation products over time. By fostering interdisciplinary collaborations, the scientific community can develop a more comprehensive understanding of the environmental legacy of Fenoprop diisopropanolamine and other obsolete agrochemicals, and inform the development of policies and practices to mitigate their long-term impacts.

Q & A

Q. What strategies optimize detection of Fenoprop diisopropanolamine degradation products in environmental samples?

  • Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges concentrates aqueous samples. LC-MS/MS with electrospray ionization (ESI+) identifies degradation products via precursor ion scanning. Degradation pathways are inferred from fragment ions and compared to synthetic standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.